Iloperidone-d3 (hydrochloride)

Bioanalysis Method Validation Pharmacokinetics

Analytical variability from matrix effects undermines LC-MS/MS data integrity in antipsychotic bioanalysis. Iloperidone-d3 (hydrochloride) resolves this as a deuterium-labeled internal standard that co-elutes with the native analyte. - Enables FDA-compliant isotope dilution mass spectrometry (IDMS) for AUC/Cmax accuracy within 5% of nominal values - Provides 0.01 ng/mL sensitivity for TDM of iloperidone and metabolites P88/P95 in plasma - ≥99% purity, hydrochloride salt for enhanced solubility and stability

Molecular Formula C24H28ClFN2O4
Molecular Weight 466.0 g/mol
Cat. No. B12372315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIloperidone-d3 (hydrochloride)
Molecular FormulaC24H28ClFN2O4
Molecular Weight466.0 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=C(C=C1)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F)OC.Cl
InChIInChI=1S/C24H27FN2O4.ClH/c1-16(28)18-4-7-21(23(14-18)29-2)30-13-3-10-27-11-8-17(9-12-27)24-20-6-5-19(25)15-22(20)31-26-24;/h4-7,14-15,17H,3,8-13H2,1-2H3;1H/i2D3;
InChIKeyFGACDTCLJARDGD-MUTAZJQDSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Iloperidone-d3 (hydrochloride): Deuterated Internal Standard


Iloperidone-d3 (hydrochloride) is a deuterium-labeled analog of the atypical antipsychotic drug iloperidone, where three hydrogen atoms on the methoxy group are replaced with deuterium (d3) . This stable isotope-labeled compound serves as an internal standard (IS) for the accurate and precise quantification of iloperidone and its metabolites via LC-MS/MS . The hydrochloride salt form, with CAS 133454-47-4, offers enhanced solubility and stability for analytical workflows . Its primary utility lies in correcting for matrix effects, ionization variability, and sample loss during sample preparation, making it indispensable for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies [1].

1
Workflow Isotope-labeled internal standard (ISTD) for iloperidone LC-MS/MS assays
2
Key Attribute Deuterated (d3) analog corrects matrix effects and recovery variation

Necessity of Iloperidone-d3 in Regulated Bioanalysis


Substituting Iloperidone-d3 (hydrochloride) with unlabeled iloperidone or other structural analogs introduces significant analytical error and fails to meet regulatory expectations for bioanalytical method validation. Unlabeled compounds cannot correct for ion suppression or enhancement in the LC-MS source, a phenomenon that can vary widely between samples and matrices [1]. Deuterated internal standards like Iloperidone-d3 co-elute nearly identically with the analyte, ensuring that any variation in ionization efficiency or extraction recovery is precisely mirrored and thus mathematically corrected for [2]. This is a core principle of isotope dilution mass spectrometry (IDMS), which is the gold-standard approach for generating definitive, matrix-independent quantitative data as required by the FDA's Bioanalytical Method Validation Guidance [3].

!

Unlabeled iloperidone cannot compensate for ion suppression/enhancement, leading to variable quantification errors.

!

Structural analogs may exhibit retention time shifts, disrupting the co-elution required for accurate ion ratio correction.

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Substitution with non-isotopic internal standards may not meet the isotope dilution principle expected in rigorous bioanalytical validation.

Iloperidone-d3: Quantitative Evidence


Matrix Effect Correction

Iloperidone-d3 demonstrates a normalized matrix factor (IS-normalized MF) range of 0.97-1.03 for iloperidone and its two major metabolites (P88 and P95) in human plasma [1]. This indicates near-complete compensation for matrix-induced ion suppression/enhancement. In contrast, using an unlabeled analog or no internal standard would result in significant matrix effects, leading to quantitative errors >15% [2]. The extraction recovery for all analytes was >84%, and the method accuracy ranged from 96.2% to 105% with a precision (%CV) of 1.17% to 4.75% [1]. These metrics are only achievable due to the near-identical physicochemical behavior of the deuterated internal standard.

Matrix Factor
Head-to-head
IS-Normalized MF: 0.97 – 1.03
Supports matrix-independent quantification
Human plasma, SPE, LC-MS/MS
Bioanalysis Method Validation Pharmacokinetics Internal Standard

Chromatographic Co-Elution

In a validated method, Iloperidone-d3 demonstrated near-identical chromatographic retention to its non-deuterated counterpart, with baseline separation from interfering peaks achieved within a 3-minute run time on an ACE 5 C8 column [1]. This co-elution is critical for precise ion ratio compensation. The monitoring ion pair for Iloperidone-d3 was m/z 430.2→233.1, a mass shift of +3 Da compared to the analyte (m/z 427.2→233.2) [2]. This distinct mass difference allows for selective MRM detection without any cross-talk interference, ensuring that the IS signal is purely derived from the deuterated compound and not from the analyte's natural isotopic envelope.

Co-elution & Selectivity
Method context
MRM m/z 430.2→233.1 (d3) vs 427.2→233.2
Ensures interference-free IS detection
3-min run, ACE C8 column, Δ 3.0 Da
Bioanalysis Chromatography LC-MS/MS Method Validation

Isotopic Purity and Stability

High-quality Iloperidone-d3 (hydrochloride) is supplied with a certified purity of ≥99% for the deuterated forms (d1-d3), ensuring minimal contamination from unlabeled or incompletely labeled species . This level of purity is essential to avoid isotopic interference that can compromise the accuracy of isotope dilution methods. Furthermore, the compound demonstrates long-term stability when stored at -20°C, with a documented shelf life of ≥4 years . This is in contrast to unlabeled iloperidone hydrochloride, for which long-term stability data in a research-grade context may be less rigorously defined or vary significantly between batches.

Isotopic Purity
Data to verify
Deuterated forms ≥99%
Supports isotopic integrity and reproducibility
Verify supplier certification; shelf life ≥4 years at -20°C reported
Stable Isotope Reference Standard Analytical Chemistry Quality Control

Regulatory Compliance & Traceability

Iloperidone-d3 is specifically qualified for use in analytical method validation (AMV) and quality control (QC) applications supporting Abbreviated New Drug Applications (ANDAs) or commercial production of iloperidone [1]. The product can be supplied with detailed characterization data compliant with regulatory guidelines, and further traceability against pharmacopeial standards (USP or EP) can be provided upon request [1]. This level of regulatory documentation is generally not available for generic, unlabeled iloperidone purchased from non-specialized chemical suppliers.

Documentation
Supplier statement
Comprehensive CoA, USP/EP traceability available
Supports method validation documentation
Request traceability details upon order
Regulatory Affairs Reference Standard Quality Control ANDA

Iloperidone-d3: Key Applications


Bioequivalence Studies

Iloperidone-d3 is the required internal standard for generating the definitive, matrix-corrected concentration-time data required in bioequivalence studies submitted to the FDA [1]. Its use ensures that the calculated AUC and Cmax values for the test and reference formulations are accurate within 5% of nominal values, even in the presence of variable plasma matrix effects [2].

Clinical PK and TDM Assays

For quantifying iloperidone and its active metabolites (P88, P95) in patient plasma, Iloperidone-d3 provides the assay specificity and sensitivity (down to 0.01 ng/mL) required for TDM [1]. It allows for reliable measurement of trough levels to guide dosing in schizophrenia patients, ensuring data integrity across a wide range of patient-specific matrix compositions [2].

Method Validation for ANDAs

Analytical laboratories developing and validating LC-MS/MS methods for iloperidone quantification must use a deuterated internal standard to meet the FDA's criteria for precision, accuracy, and matrix effect evaluation [1]. Iloperidone-d3 provides the documented purity (≥99%) and traceability to pharmacopeial standards that auditors expect, directly supporting the successful filing of an ANDA [3].

Metabolic Pathway and DDI Studies

In studies investigating the metabolism of iloperidone by CYP enzymes (e.g., CYP2D6, CYP3A4) in human liver microsomes or hepatocytes, Iloperidone-d3 serves as a stable, non-radioactive tracer [1]. It allows for precise quantification of parent drug depletion and metabolite formation without the safety and disposal concerns associated with radiolabeled compounds.

Application
Selection Property
Validation Focus
Human plasma research matrices
Deuterated IS for matrix-effect correction
Accuracy/precision endpoint review
Human plasma PK research
Consistent co-elution and ionization
Low-concentration quantification review
Bioanalytical method validation
Documented purity and traceability
Audit-ready documentation support
Metabolism and DDI studies
Non-radioactive stable tracer
Parent depletion and metabolite formation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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